2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. This particular compound is notable for its quinoxaline moiety, which is a nitrogen-containing heterocyclic structure. Quinoxaline derivatives are known for their diverse pharmacological activities and are used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide can be compared with other similar compounds, such as:
- 2,5-dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide
- 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique quinoxaline moiety in this compound contributes to its distinct pharmacological properties.
Eigenschaften
Molekularformel |
C19H20Cl2N4O2S |
---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H20Cl2N4O2S/c1-2-3-6-11-22-18-19(24-16-8-5-4-7-15(16)23-18)25-28(26,27)17-12-13(20)9-10-14(17)21/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
QVKOWGVLXQCMQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.